molecular formula C5H10N2O2S2 B2840472 (1,1-Dioxothiolan-3-yl)thiourea CAS No. 305855-95-2

(1,1-Dioxothiolan-3-yl)thiourea

Cat. No.: B2840472
CAS No.: 305855-95-2
M. Wt: 194.27
InChI Key: ZKQAFLPPDHWQCK-UHFFFAOYSA-N
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Description

(1,1-Dioxothiolan-3-yl)thiourea is an organosulfur compound with a unique structure that includes a thiourea moiety and a dioxothiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxothiolan-3-yl)thiourea typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base such as potassium hydroxide. The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of solvent and reaction conditions are optimized to ensure high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: (1,1-Dioxothiolan-3-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1,1-Dioxothiolan-3-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: (1,1-Dioxothiolan-3-yl)thiourea is unique due to the presence of the dioxothiolan ring, which enhances its stability and reactivity compared to simpler thiourea derivatives. This structural feature also contributes to its diverse applications and biological activities .

Properties

IUPAC Name

(1,1-dioxothiolan-3-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S2/c6-5(10)7-4-1-2-11(8,9)3-4/h4H,1-3H2,(H3,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQAFLPPDHWQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

305855-95-2
Record name (1,1-dioxo-1lambda6-thiolan-3-yl)thiourea
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